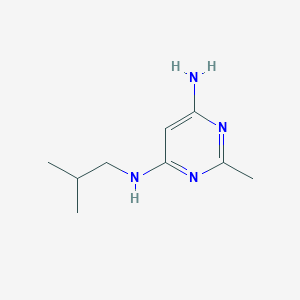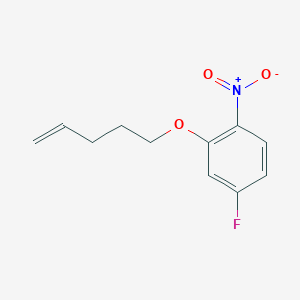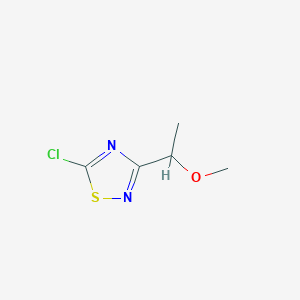
4-噻烷-1-基哌啶-4-基乙酸
描述
2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid is a chemical compound that features a piperidine ring substituted with a thian-4-yl group and an acetic acid moiety
科学研究应用
2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
Target of Action
It is known that similar compounds with a piperidine nucleus have been found to interact with various biological targets .
Mode of Action
It is known that similar compounds are used as semi-flexible linkers in protac (proteolysis targeting chimera) development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Biochemical Pathways
It is known that similar compounds are used in protac development, which involves the ubiquitin-proteasome system for targeted protein degradation .
Result of Action
Similar compounds used in protac development can lead to targeted protein degradation, which can have various downstream effects depending on the specific proteins being targeted .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid. For instance, it is recommended to ensure adequate ventilation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place . These precautions can help maintain the stability and efficacy of the compound.
生化分析
Biochemical Properties
2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted for its utility in the development of bifunctional protein degraders, which are used in targeted protein degradation . The compound’s interactions with these biomolecules are crucial for its function in biochemical assays and research.
Cellular Effects
The effects of 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid can upregulate reactive oxygen species (ROS) levels in mitochondrial pathways . This indicates its potential impact on cellular oxidative stress and related signaling pathways.
Molecular Mechanism
At the molecular level, 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, similar compounds have been shown to inhibit GLS1 kinase with high efficacy . These interactions lead to changes in gene expression and cellular function, highlighting the compound’s versatility in molecular biology research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have indicated that similar compounds maintain relative metabolic stability and bioavailability . This stability is crucial for consistent results in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid vary with different dosages in animal models. Threshold effects and potential toxic or adverse effects at high doses are important considerations. For instance, similar compounds have shown anti-tumor activity in xenograft tumor models at specific dosages . Understanding the dosage-response relationship is essential for optimizing its use in research.
Metabolic Pathways
2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in these pathways can provide insights into its broader biological functions and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid typically involves the reaction of piperidine derivatives with thian-4-yl compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
相似化合物的比较
Similar Compounds
1-Piperidinylacetic acid: Similar in structure but lacks the thian-4-yl group.
4-Thianylpiperidine: Contains the thian-4-yl and piperidine moieties but without the acetic acid group.
Uniqueness
2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid is unique due to the presence of both the thian-4-yl and piperidin-4-yl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-[1-(thian-4-yl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S/c14-12(15)9-10-1-5-13(6-2-10)11-3-7-16-8-4-11/h10-11H,1-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTUGPYLYKHGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470036.png)
![1-[(2-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470038.png)

![1-[(tert-butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470041.png)
![1-[(2-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470042.png)
![1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470043.png)
![[1-(Pyrrolidin-1-yl)cyclobutyl]methanamine](/img/structure/B1470045.png)

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol](/img/structure/B1470050.png)
![3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal](/img/structure/B1470051.png)


